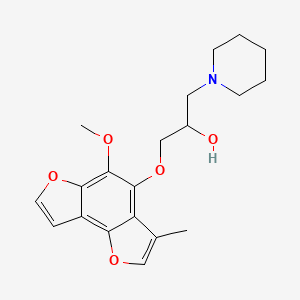
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b')difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is a complex organic compound that features a benzo-difuran core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves multiple steps:
Formation of the benzo-difuran core: This step may involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups can be achieved using reagents such as methanol and methyl iodide in the presence of a base.
Attachment of the piperidinyl-propanol moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced, followed by the addition of the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-amine: Similar structure with an amine group instead of an alcohol.
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-thiol: Similar structure with a thiol group instead of an alcohol.
Uniqueness
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is unique due to its specific combination of functional groups and the benzo-difuran core. This uniqueness can confer specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
85727-12-4 |
|---|---|
Molekularformel |
C20H25NO5 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-(5-methoxy-3-methylfuro[2,3-g][1]benzofuran-4-yl)oxy-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H25NO5/c1-13-11-25-17-15-6-9-24-18(15)20(23-2)19(16(13)17)26-12-14(22)10-21-7-4-3-5-8-21/h6,9,11,14,22H,3-5,7-8,10,12H2,1-2H3 |
InChI-Schlüssel |
ZYHCHTRKHCAAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C3C=COC3=C(C(=C12)OCC(CN4CCCCC4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



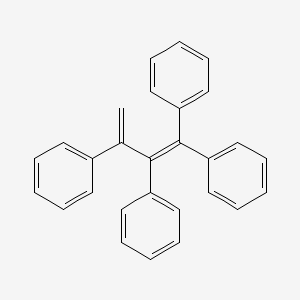

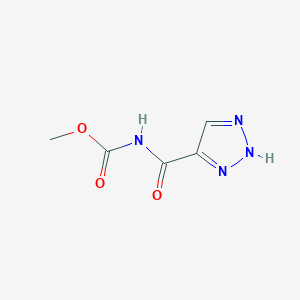
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
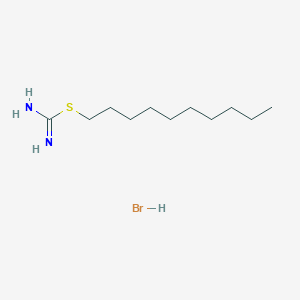

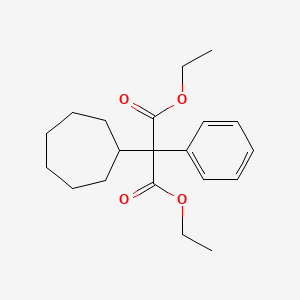

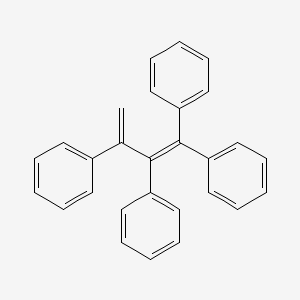

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)


